
alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyridylmethylimino group attached to an O-cresol backbone, which imparts distinct chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol typically involves the condensation of 3-pyridylmethylamine with O-cresol under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the imino linkage. The process may involve:
Condensation Reaction: Mixing 3-pyridylmethylamine with O-cresol in the presence of an acid catalyst such as hydrochloric acid or a base catalyst like sodium hydroxide.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridyl or cresol moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-Methyl-alpha-(2-pyridylmethylimino)-O-cresol
- Alpha-Methyl-alpha-(4-pyridylmethylimino)-O-cresol
- Beta-Methyl-beta-(3-pyridylmethylimino)-O-cresol
Uniqueness
Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. The position of the pyridylmethylimino group plays a crucial role in determining its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
58199-70-5 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-11(13-6-2-3-7-14(13)17)16-10-12-5-4-8-15-9-12/h2-9,17H,10H2,1H3 |
Clé InChI |
QDFCFXZCZJZGFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCC1=CN=CC=C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



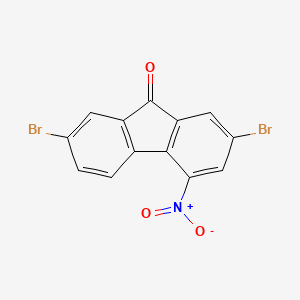
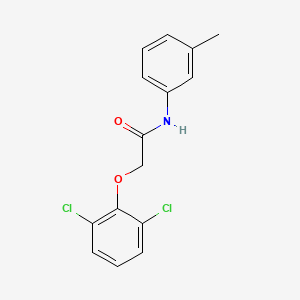


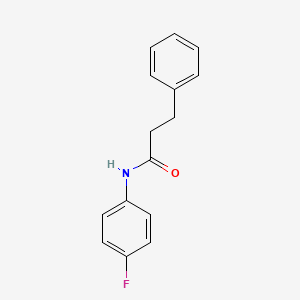

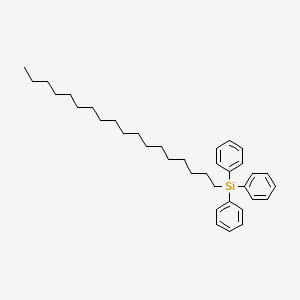

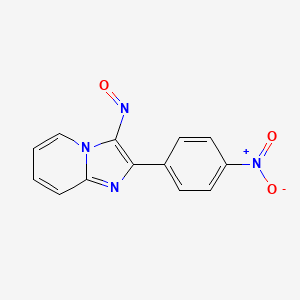
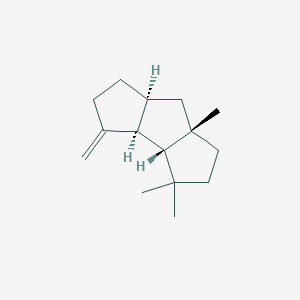

![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)

